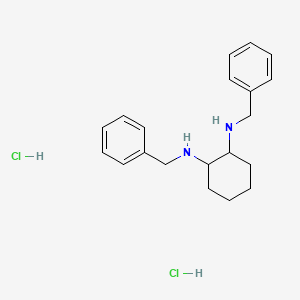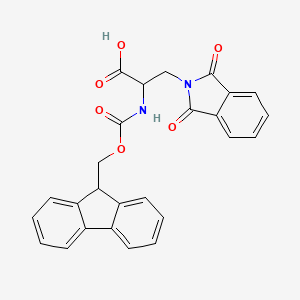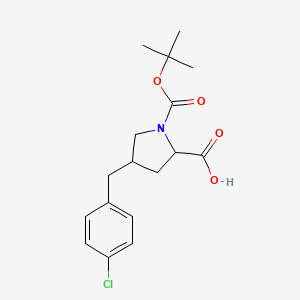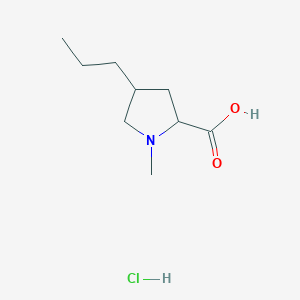
Boc-n-me-l-met-oh dcha
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-n-me-l-met-oh dcha involves the protection of the amino group of N-methyl-L-methionine with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tert-butyl alcohol at ambient temperature .
Industrial Production Methods
In industrial settings, the synthesis is scaled up using large reactors equipped with efficient stirring and temperature control. The reaction mixture is extracted and purified through multiple steps, including acidification, extraction with organic solvents, and crystallization to obtain the pure product .
Análisis De Reacciones Químicas
Types of Reactions
Boc-n-me-l-met-oh dcha undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions.
Substitution: Reaction with nucleophiles to replace the Boc group.
Oxidation and Reduction: Involvement in redox reactions depending on the functional groups present
Common Reagents and Conditions
Deprotection: Typically carried out using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction
Major Products Formed
Deprotection: Yields N-methyl-L-methionine.
Substitution: Produces various substituted methionine derivatives.
Oxidation and Reduction: Forms oxidized or reduced methionine derivatives
Aplicaciones Científicas De Investigación
Boc-n-me-l-met-oh dcha is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis.
Biology: Studying protein structure and function.
Medicine: Developing peptide-based drugs and therapeutic agents.
Industry: Manufacturing peptides for various applications, including pharmaceuticals and biotechnology .
Mecanismo De Acción
The compound exerts its effects primarily through its role in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed to yield the desired peptide. The molecular targets and pathways involved are related to the specific peptides being synthesized and their biological functions .
Comparación Con Compuestos Similares
Similar Compounds
Boc-N-Me-Phe-OH dicyclohexylammonium salt: Used for introducing phenylalanine residues.
Boc-Lys(Boc)-OH dicyclohexylammonium salt: Used for introducing lysine residues
Uniqueness
Boc-n-me-l-met-oh dcha is unique due to its specific application in introducing methionine residues, which are crucial for various biological processes, including protein synthesis and metabolism. Its stability and ease of deprotection make it a valuable tool in peptide synthesis .
Propiedades
Fórmula molecular |
C23H44N2O4S |
|---|---|
Peso molecular |
444.7 g/mol |
Nombre IUPAC |
N-cyclohexylcyclohexanamine;2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H23N.C11H21NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)16-10(15)12(4)8(9(13)14)6-7-17-5/h11-13H,1-10H2;8H,6-7H2,1-5H3,(H,13,14) |
Clave InChI |
OVUNTIAFAXTNIX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C(CCSC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


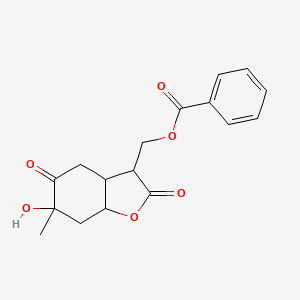
![[4,12-Diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate](/img/structure/B15129174.png)
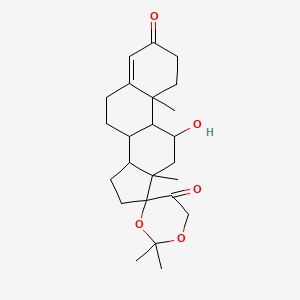
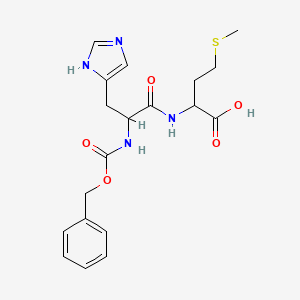
![11-Ethyl-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylic acid](/img/structure/B15129196.png)
![[2-[3,5-Dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B15129212.png)
